3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-ol
Overview
Description
3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-ol, also known as 4-amino-1-(4-methylphenyl)-3-phenylpropan-1-ol, is an organic compound belonging to the class of phenols. It is a colorless, crystalline solid with a molecular weight of 226.27 g/mol and a melting point of 138-141 °C. This compound has been extensively studied due to its numerous applications in the fields of organic synthesis, pharmacology, and biochemistry.
Scientific Research Applications
X-ray Structures and Computational Studies
Research on cathinones, such as 2-(Ethylamino)-1-(4-methylphenyl)propan-1-one and others, has been characterized through a variety of spectroscopic techniques and X-ray diffraction. These studies provide insight into the molecular structures and computational models, which are crucial for understanding the chemical and physical properties of related compounds (Nycz et al., 2011).
Synthesis and Corrosion Inhibition
The synthesis of tertiary amines, like 1,3-di-amino-propan-2-ol derivatives, and their application in corrosion inhibition on carbon steel surfaces demonstrates the potential industrial applications of similar compounds in protecting metals against corrosion (Gao et al., 2007).
Synthesis and Crystal Structure Analysis
The synthesis of complex organic molecules, such as 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol, showcases the intricate reactions and structural characterizations that are fundamental in the development of new materials and pharmaceuticals (Rivera et al., 2022).
Antimicrobial and Antiradical Activity
Compounds with structures similar to "3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-ol" have been evaluated for their antimicrobial and antiradical activities. For instance, (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones and their derivatives have been synthesized and tested against various pathogens, indicating the relevance of such compounds in developing new antimicrobial agents (Čižmáriková et al., 2020).
Transformations and Catalysis
The study of transformations of 1-(2-Aminophenyl)propan-2-ol to 2-Methylindoline under various catalytic conditions reflects the importance of catalysis in organic synthesis, potentially leading to new synthetic pathways and products (Bernas et al., 2015).
properties
IUPAC Name |
3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-5,7-10,16,18H,6,11,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDKDOMPCCTLOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCC2=CC=C(C=C2)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201327891 | |
Record name | 3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201327891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666506 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-ol | |
CAS RN |
87082-25-5 | |
Record name | 3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201327891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.